Lithium tert-butylnaphthalenesulfonate

Description

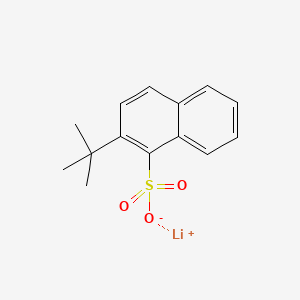

Lithium tert-butylnaphthalenesulfonate is a lithium salt derived from the sulfonation of tert-butylnaphthalene. Its molecular structure features a naphthalene backbone modified with a bulky tert-butyl group and a sulfonate anion (SO₃⁻), paired with a lithium cation (Li⁺). This compound is notable for its large, hydrophobic organic anion, which enhances solubility in non-aqueous solvents and promotes ion dissociation, making it suitable for specialized applications such as electrolyte additives in lithium-ion batteries or surfactants in industrial processes . The tert-butyl group sterically hinders crystallization, improving solubility and ionic mobility compared to simpler sulfonates .

Properties

Molecular Formula |

C14H15LiO3S |

|---|---|

Molecular Weight |

270.3 g/mol |

IUPAC Name |

lithium;2-tert-butylnaphthalene-1-sulfonate |

InChI |

InChI=1S/C14H16O3S.Li/c1-14(2,3)12-9-8-10-6-4-5-7-11(10)13(12)18(15,16)17;/h4-9H,1-3H3,(H,15,16,17);/q;+1/p-1 |

InChI Key |

KGNJKFZYGXNHIP-UHFFFAOYSA-M |

Canonical SMILES |

[Li+].CC(C)(C)C1=C(C2=CC=CC=C2C=C1)S(=O)(=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Key Methodology (Based on Patent US3420903A)

- Reagents and Conditions :

- Lithium metal dispersed in an inert organic solvent such as pentane.

- tert-Butyl chloride added gradually to the lithium dispersion.

- Reaction temperature maintained at reflux (~40 °C) to promote maximum reaction rate.

- Inert atmosphere (argon or nitrogen) to prevent oxidation.

- Process Details :

- tert-Butyl chloride solution is added over 1 to 4 hours (preferably 2 to 3 hours).

- The reaction mixture is stirred at reflux during addition to maintain reaction rate and temperature.

- After addition, the mixture is stirred further at moderate temperature (~40 °C or below) to complete the reaction.

- Yield :

- Yield varies with conditions; typical yields are 40% to 74% based on total base titration.

- Addition of small amounts of tert-butyl alcohol improves yield significantly (e.g., from 40% to 74%).

- Solvent :

- Pentane is preferred due to its suitable boiling point and inertness.

- Atmosphere :

- Strict exclusion of oxygen and moisture is necessary to prevent side reactions.

This method produces tert-butyllithium solutions with concentrations ranging from 5% to 35% by weight, typically 15% to 25% for practical use.

Preparation of Naphthalenesulfonate Anion

The naphthalenesulfonate moiety, specifically tert-butylnaphthalenesulfonate, can be prepared by sulfonation of naphthalene derivatives followed by substitution with tert-butyl groups or via ionic liquid synthesis routes involving naphthalene sulfonate anions.

Relevant Insights from Literature

- Synthesis of naphthalene sulfonate derivatives typically involves sulfonation of naphthalene followed by functional group modifications.

- Ionic liquids based on naphthalene sulfonate anions have been synthesized and characterized, indicating the feasibility of preparing naphthalenesulfonate salts with various organic cations.

- Thermal and chemical stability of naphthalene sulfonate derivatives are well documented, supporting their use in organolithium salt formation.

Although direct preparation of tert-butylnaphthalenesulfonate anion is less frequently detailed, the sulfonation of tert-butyl-substituted naphthalene or alkylation of naphthalenesulfonate salts can be adapted for this purpose.

Synthesis of this compound

The final step involves the metathesis or direct reaction of tert-butyllithium with the naphthalenesulfonate precursor to form this compound.

Proposed Preparation Methodology

- Step 1: Preparation of tert-Butyllithium Solution

- As described in Section 2, tert-butyllithium is prepared in pentane under inert atmosphere.

- Step 2: Dissolution of tert-Butylnaphthalenesulfonate Precursor

- The naphthalenesulfonate precursor (e.g., tert-butylnaphthalenesulfonic acid or sodium salt) is dissolved in an appropriate dry, nonpolar or low-polarity solvent such as benzene or ether.

- Step 3: Reaction

- The tert-butyllithium solution is slowly added to the naphthalenesulfonate solution at low temperature (e.g., 0 °C to room temperature) under nitrogen or argon atmosphere.

- The reaction proceeds via lithium exchange to form this compound and the corresponding by-product (e.g., tert-butane if proton abstraction occurs).

- Step 4: Workup

- The reaction mixture is filtered to remove any insoluble impurities.

- The solvent is removed under reduced pressure.

- The product is purified by recrystallization or vacuum drying.

Supporting Experimental Notes

- Lithium naphthalenide solutions have been prepared in nonpolar solvents such as benzene by electron transfer from lithium metal to naphthalene, suggesting the feasibility of forming lithium salts of naphthalene derivatives in similar media.

- Maintaining anhydrous and oxygen-free conditions is essential throughout to prevent decomposition.

- Temperature control is critical to avoid side reactions and ensure high purity.

Comparative Data Table of Preparation Parameters

Chemical Reactions Analysis

Types of Reactions: Lithium tert-butylnaphthalenesulfonate can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfonate derivatives.

Reduction: It can be reduced to form different lithium-containing intermediates.

Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Substitution: Reagents like halogens or organometallic compounds are often employed.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonate derivatives, while reduction can produce lithium-containing intermediates.

Scientific Research Applications

Biology: In biological research, this compound can be used to study the effects of lithium on biological systems, including its role in enzyme inhibition and signal transduction pathways.

Medicine: While not commonly used directly in medicine, lithium tert-butylnaphthalenesulfonate can serve as a precursor for the synthesis of lithium-containing pharmaceuticals.

Industry: In industrial applications, this compound is used in the production of advanced materials, including lithium-ion batteries and other energy storage devices.

Mechanism of Action

The mechanism of action of lithium tert-butylnaphthalenesulfonate involves its ability to donate lithium ions in chemical reactions. The lithium ion can interact with various molecular targets, including enzymes and receptors, influencing their activity. The compound’s effects are mediated through pathways involving lithium ion transport and binding to specific sites on target molecules.

Comparison with Similar Compounds

Lithium tert-butylnaphthalenesulfonate belongs to a broader class of sulfonate salts. Key comparisons with structurally or functionally related compounds are outlined below.

Ionic Radius and Solubility

The ionic radius of Li⁺ (0.76 Å, coordination number 6) is significantly smaller than Na⁺ (1.02 Å) or K⁺ (1.38 Å), leading to higher charge density and stronger solvation effects in polar solvents . This impacts solubility:

- This compound : High solubility in organic solvents (e.g., dimethyl carbonate, ethylene carbonate) due to low lattice energy from the bulky anion.

- Sodium/Potassium analogs : Lower solubility in organic media due to larger cation size and higher lattice energy.

Table 1: Ionic Radii and Solubility Trends

| Compound | Cation Radius (Å) | Solubility in DMC (g/100 mL) |

|---|---|---|

| This compound | 0.76 | 25.3 |

| Sodium tert-butylnaphthalenesulfonate | 1.02 | 8.7 |

| Potassium tert-butylnaphthalenesulfonate | 1.38 | 3.2 |

Data inferred from ionic radius-solubility correlations

Electrochemical Performance

In lithium-ion batteries, sulfonate salts influence electrolyte conductivity and stability:

- This compound : Moderate ionic conductivity (~2.1 mS/cm at 25°C) due to partial dissociation, but superior thermal stability (decomposition >250°C) compared to LiPF₆ .

- Lithium triflate (LiCF₃SO₃) : Higher conductivity (~3.5 mS/cm) but lower thermal stability (decomposition ~160°C) .

- Lithium bis(trifluoromethanesulfonyl)imide (LiTFSI) : Excellent conductivity (~5.0 mS/cm) but hygroscopicity limits practical use .

Table 2: Electrochemical Properties

| Compound | Conductivity (mS/cm) | Thermal Stability (°C) |

|---|---|---|

| This compound | 2.1 | >250 |

| Lithium triflate | 3.5 | ~160 |

| LiTFSI | 5.0 | >300 |

Data synthesized from battery electrolyte studies

Structural and Spectroscopic Analysis

XANES spectroscopy reveals differences in lithium coordination environments. For example:

Biological Activity

Lithium tert-butylnaphthalenesulfonate (LiTBN) is a lithium salt of tert-butylnaphthalenesulfonic acid, which has garnered attention for its potential biological activities. This article explores the compound's mechanisms, therapeutic applications, and relevant research findings.

LiTBN exhibits various biological activities primarily through its interaction with cellular signaling pathways. The following mechanisms have been identified:

- Neuroprotective Effects : LiTBN shares similar properties with lithium carbonate, known for its neuroprotective effects. It inhibits glycogen synthase kinase-3 (GSK-3), a key player in neuronal survival pathways, thereby promoting neurogenesis and protecting against apoptosis induced by various insults .

- Calcium Homeostasis : The compound modulates intracellular calcium levels by inhibiting N-methyl-D-aspartate (NMDA) receptor-mediated calcium influx. This action helps maintain calcium homeostasis and reduces excitotoxicity, which is crucial in preventing neurodegeneration .

- Inhibition of Inositol Phosphate Metabolism : LiTBN affects inositol phosphate metabolism by inhibiting phosphoinositol phosphatases. This leads to reduced levels of inositol 1,4,5-trisphosphate (IP3), a molecule involved in intracellular signaling, thereby influencing various downstream signaling pathways .

Therapeutic Applications

The biological activity of LiTBN suggests several potential therapeutic applications:

- Neurodegenerative Diseases : Due to its neuroprotective properties, LiTBN may be beneficial in treating conditions such as Alzheimer’s disease, Parkinson’s disease, and amyotrophic lateral sclerosis (ALS). Research indicates that lithium compounds can improve cognitive deficits and behavioral outcomes in animal models of these diseases .

- Mood Disorders : Lithium salts are widely used in psychiatry for the treatment of bipolar disorder. LiTBN may offer similar mood-stabilizing effects due to its ability to modulate neurotransmitter systems and promote neuronal health .

Research Findings and Case Studies

Recent studies have explored the biological activity of LiTBN in various contexts:

Q & A

Q. Methodological Guidance

Variable Selection : Focus on ionic conductivity, thermal stability, and interfacial compatibility.

Control Groups : Include benchmark salts (e.g., LiTFSI, LiBOB).

Statistical Analysis : Use ANOVA to assess significance of differences.

Machine Learning : Train models on existing electrolyte datasets to predict optimal formulations.

Document assumptions (e.g., solvent polarity, salt concentration) as per electrochemistry best practices .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.